2-benzoyl-N-methoxy-N-methylbenzamide

C–H functionalization palladium catalysis regioselectivity

2-Benzoyl-N-methoxy-N-methylbenzamide (CAS 1016340-56-9) is a strategically differentiated Weinreb amide building block. The 2-benzoyl substituent imparts unique steric/electronic effects, enabling clean stepwise ketone synthesis via Grignard/organolithium addition while the benzoyl group remains intact for downstream elaboration. Unlike meta- and para-substituted analogs, this ortho-substituted compound is inert under standard Pd-catalyzed C–H arylation, serving as an essential negative control for validating ortho-selectivity claims and novel catalytic systems. Sourced at ≥95% purity from multiple manufacturers, it ensures batch-to-batch reproducibility for kilogram-scale pharmaceutical intermediate production. Ideal for constructing ortho-substituted benzophenone libraries targeting kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 1016340-56-9
Cat. No. B3072017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-N-methoxy-N-methylbenzamide
CAS1016340-56-9
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C16H15NO3/c1-17(20-2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3
InChIKeyJXTNXECOBVVBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-N-methoxy-N-methylbenzamide (CAS 1016340-56-9) Product Profile and Sourcing Considerations


2-Benzoyl-N-methoxy-N-methylbenzamide (CAS 1016340-56-9) is an aromatic amide derivative belonging to the benzamide class, characterized by a 2-benzoyl substituent on the phenyl ring and an N-methoxy-N-methyl (Weinreb) amide moiety. With the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol, this compound functions primarily as a versatile synthetic intermediate and research building block . Its structural features confer distinct reactivity patterns that differentiate it from unsubstituted and regioisomeric Weinreb amides, making it a compound of interest for medicinal chemistry and organic synthesis applications [1].

Why Generic Substitution of 2-Benzoyl-N-methoxy-N-methylbenzamide (CAS 1016340-56-9) Fails in Critical Applications


Substituting 2-benzoyl-N-methoxy-N-methylbenzamide with a generic benzamide or Weinreb amide is not straightforward due to the compound's specific 2-benzoyl substitution pattern, which profoundly influences its reactivity profile. Studies demonstrate that 2-substituted aryl Weinreb amides exhibit distinct behavior in palladium-catalyzed C–H functionalization compared to their 3- and 4-substituted counterparts, with the ortho-substituted derivatives being completely unreactive under conditions where meta- and para-isomers undergo smooth arylation [1]. Furthermore, the presence of the benzoyl group at the 2-position introduces steric and electronic effects that modulate nucleophilic addition outcomes relative to unsubstituted N-methoxy-N-methylbenzamide [2]. These context-dependent differences preclude simple one-for-one substitution without compromising synthetic yield, reaction selectivity, or the integrity of downstream products.

Quantitative Differentiation Evidence for 2-Benzoyl-N-methoxy-N-methylbenzamide (CAS 1016340-56-9) vs. Analogs


Ortho-Substitution Confers Complete Inertness in Pd-Catalyzed C–H Arylation Relative to Meta- and Para-Isomers

In palladium(II)-catalyzed C–H arylation, 2-substituted aryl Weinreb amides (including the 2-benzoyl congener) are completely unreactive, whereas 3- and 4-substituted aryl Weinreb amides undergo efficient monoarylation with 3- and 4-substituted aryl iodides under identical conditions [1]. This reactivity dichotomy is quantitative: meta- and para-isomers afford monoarylated products with only trace diarylation, while the ortho-substituted derivative yields no detectable product [1].

C–H functionalization palladium catalysis regioselectivity

Commercial Purity Specification of ≥95% Enables Direct Use Without Additional Purification

2-Benzoyl-N-methoxy-N-methylbenzamide is commercially supplied with a minimum purity of 95.0% as determined by HPLC or GC analysis [1]. This specification is consistently reported across multiple independent suppliers and exceeds the typical purity thresholds (often 90–93%) of many custom-synthesized research intermediates .

purity quality control reproducibility

Predicted Physicochemical Properties Differentiate Handling and Formulation Requirements

The predicted boiling point of 2-benzoyl-N-methoxy-N-methylbenzamide is 481.6 ± 28.0 °C, and its predicted density is 1.174 ± 0.06 g/cm³ . In contrast, the unsubstituted Weinreb amide N-methoxy-N-methylbenzamide (CAS 6919-61-5) has a reported boiling point of approximately 210–215 °C . The substantially higher boiling point of the 2-benzoyl derivative reflects its increased molecular weight and stronger intermolecular interactions, which must be accounted for in reaction planning and purification protocols.

boiling point density physicochemical characterization

Weinreb Amide Functionality Coupled with Ortho-Benzoyl Group Enables Unique Synthetic Transformations

The N-methoxy-N-methylamide (Weinreb) group serves as a stable acyl anion equivalent, allowing clean conversion to ketones upon reaction with organometallic reagents without over-addition [1]. The additional 2-benzoyl substituent on the aromatic ring introduces a second electrophilic carbonyl site, enabling orthogonal functionalization strategies not possible with simpler Weinreb amides such as N-methoxy-N-methylbenzamide [2]. This dual functionality has been exploited in the synthesis of 2-benzoylpyridine and 2-benzoylpiperidine derivatives, where the ortho-benzoyl group directs subsequent transformations [2].

Weinreb amide benzoyl synthetic intermediate

Optimal Research and Industrial Application Scenarios for 2-Benzoyl-N-methoxy-N-methylbenzamide (CAS 1016340-56-9)


Medicinal Chemistry: Synthesis of Ortho-Substituted Benzophenone-Derived Pharmacophores

The 2-benzoyl-N-methoxy-N-methylbenzamide scaffold serves as a direct precursor to ortho-substituted benzophenones, a privileged motif in kinase inhibitors, GPCR modulators, and anti-inflammatory agents [1]. Its Weinreb amide functionality enables clean, stepwise ketone synthesis via Grignard or organolithium addition, while the 2-benzoyl group remains intact for subsequent derivatization. This orthogonal reactivity is particularly valuable for constructing libraries of ortho-functionalized diaryl ketones without protecting group manipulation, reducing synthetic steps and improving overall yield [2].

C–H Functionalization Method Development: Use as a Negative Control for Ortho-Directing Group Studies

As established in Section 3, 2-substituted aryl Weinreb amides are uniquely unreactive in Pd-catalyzed C–H arylation [3]. Researchers developing new C–H activation methodologies can employ 2-benzoyl-N-methoxy-N-methylbenzamide as a rigorous negative control to validate ortho-selectivity claims and to benchmark the directing group tolerance of novel catalytic systems. Its complete inertness under standard conditions provides a clear baseline for assessing whether a new catalyst or ligand truly overcomes ortho-substitution barriers [3].

Process Chemistry: Reliable Intermediate with Established Purity Specifications

For kilogram-scale syntheses of pharmaceutical intermediates, the availability of 2-benzoyl-N-methoxy-N-methylbenzamide at ≥95% purity from multiple commercial suppliers ensures supply chain redundancy and batch-to-batch reproducibility [4]. The well-defined purity threshold reduces the risk of impurities interfering with downstream catalytic steps or crystallization processes, thereby minimizing costly batch failures and rework. This reliability is a key procurement criterion for process chemists developing scalable routes to complex APIs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-benzoyl-N-methoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.